N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
Description
N-[(3-MethoxyThiolan-3-YL)Methyl]-1-Benzofuran-2-Carboxamide is a synthetic compound featuring a benzofuran core substituted with a carboxamide group linked to a 3-methoxythiolane moiety. The benzofuran scaffold is known for its versatility in drug design, contributing to interactions with diverse biological targets .
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-15(6-7-20-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)19-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYNDBZHGLWOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent to form the benzofuran ring. The methoxythiolan substituent can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a methoxy-containing alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.
Substitution: The methoxythiolan group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The methoxythiolan group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(Methoxy)Phenyl]-1-Benzofuran-2-Carboxamide
- Structural Features : Benzofuran core with a 2-methoxyphenyl substituent and an azabicyclo[2.2.2]octane-linked carboxamide.
- Biological Activity: Potent alpha7 nAChR agonist. Enhances working and recognition memory in rodent models, with demonstrated EC₅₀ values in the nanomolar range .
- Efficacy : Improved cognitive performance in preclinical Alzheimer’s disease (AD) models .
ABT-107
- Structural Features : Pyridyl ether-linked benzofuran carboxamide.
- Biological Activity : Selective alpha7 nAChR agonist with high binding affinity (Ki < 10 nM).
- Efficacy : Showed neuroprotective effects and improved cognitive deficits in AD models, advancing to clinical trials .
Comparison: Both compounds share the benzofuran-carboxamide backbone but differ in substituents.
Antimicrobial and Antitubercular Benzofuran Derivatives
2-(1-Benzofuran-2-YL)-N'-[(3Z)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene] Quinoline-4-Carbohydrazide
- Structural Features: Benzofuran linked to a quinoline carbohydrazide and indole-derived Schiff base.
- Biological Activity : Broad-spectrum antimicrobial activity, including against Mycobacterium tuberculosis (MIC = 6.25 µg/mL).
- Efficacy : Demonstrated superior activity compared to standard drugs like isoniazid in some assays .
Comparison: The target compound lacks the quinoline and indole moieties critical for antitubercular activity in this derivative. Its 3-methoxythiolane group may instead favor interactions with eukaryotic targets (e.g., neuronal receptors) over microbial enzymes.
Amino-Substituted Benzofuran Carboxamides
3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide
- Structural Features: Benzofuran with a 3-amino group and p-tolyl carboxamide.
- Biological Activity: Limited data, but amino substitutions often enhance solubility and hydrogen-bonding capacity.
- Applications: Potential intermediate in synthesizing bioactive molecules .
Comparison : The absence of a methoxythiolane group in this compound reduces its steric bulk, possibly improving membrane permeability but limiting receptor specificity.
Coordination Compounds with Benzofuran Carboxamides
N-(2-Carbamoylfuranyl)-C-(3'-Carboxy-2'-Hydroxyphenyl) Azetidin-2-One Metal Complexes
- Structural Features: Benzofuran carboxamide fused to an azetidinone ring, coordinating with metals (e.g., Cu²⁺, Zn²⁺).
- Biological Activity : Antimicrobial and antioxidant properties, with Cu²⁺ complexes showing higher efficacy .
Comparison: The target compound’s non-planar methoxythiolane group may hinder metal coordination, suggesting divergent applications (e.g., neurotransmission vs. metal-based therapeutics).
Data Table: Key Comparative Features
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that integrates a benzofuran moiety with a thiolane structure. This unique combination of functional groups suggests potential biological activities that merit investigation, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of methoxy groups, a benzofuran core, and a carboxamide functional group. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S |
| Core Structure | Benzofuran with thiolane substitution |
| Functional Groups | Methoxy, carboxamide |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some benzofuran derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into structure-activity relationships (SAR) suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cancer progression or inflammatory responses.
Case Studies and Research Findings
-
Anticancer Activity :
- A study exploring the SAR of benzofuran derivatives indicated that modifications to the benzofuran structure could enhance anticancer activity. Compounds with similar scaffolds demonstrated significant inhibition of tumor growth in vitro and in vivo models.
- Antimicrobial Effects :
- Anti-inflammatory Studies :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide | Benzofuran with thiophene moiety | Anticancer |
| 5-Methoxybenzofuran | Benzofuran core with different methoxy position | Antimicrobial |
| N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide | Benzofuran core with varied substituents | Anticancer |
This table illustrates how structural variations influence biological activities, emphasizing the potential for this compound to serve as a scaffold for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
